molecular formula C11H12N2O2 B2360634 2-Amino-3-(1H-indol-4-YL)propanoic acid CAS No. 1259990-82-3

2-Amino-3-(1H-indol-4-YL)propanoic acid

Cat. No.: B2360634
CAS No.: 1259990-82-3
M. Wt: 204.229
InChI Key: DSEIRMIVNPCUSR-UHFFFAOYSA-N
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Description

“2-Amino-3-(1H-indol-4-YL)propanoic acid” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It is also known as 3-(1H-indol-4-yl)alanine .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O2 . The InChI code is 1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 204.23 g/mol . It appears as a white to yellow solid .

Scientific Research Applications

Antimicrobial Activity

2-Amino-3-(1H-indol-4-YL)propanoic acid derivatives have been synthesized and studied for their biological activity. Schiff bases derived from this compound have demonstrated significant antimicrobial properties. A comparative study on biological activity revealed that Schiff bases such as 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid and its variants exhibit remarkable antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Radhakrishnan, Balakrishnan & Selvaraj, 2020).

Crystal Structure Analysis

The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate along with acetic acid and water has been studied, providing insights into its molecular geometry and interaction through hydrogen bonds. This knowledge is crucial for understanding the properties of the compound and can be useful in the pharmaceutical and food industries due to the important role of amino acids in these sectors (Li, Liang & Tai, 2009).

Peptide Chemistry and Drug Design

This compound has been utilized in the study of antifungal tripeptides. Computational peptidology aided by conceptual density functional theory was employed to predict the reactivity and bioactivity scores of new antifungal peptides containing this compound. This research is beneficial for the process of drug design and can lead to the development of new therapeutic agents (Flores-Holguín, Frau & Glossman-Mitnik, 2019).

Corrosion Inhibition

Derivatives of this compound, specifically L-Tryptophan-based chiral Schiff bases, have been synthesized and studied for their corrosion inhibition properties on carbon steel in acidic environments. These compounds have shown potential as corrosion inhibitors, which can be significant in industrial applications to protect metals from corrosive processes (Vikneshvaran & Velmathi, 2019).

Biologic Imaging

In the field of biologic imaging, enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, a compound related to this compound, were synthesized and evaluated for brain tumor imaging using positron emission tomography (PET). This research contributes to the development of novel radiolabeled amino acids for tumor imaging, offering potential improvements in diagnostic imaging techniques (McConathy et al., 2010).

Mechanism of Action

Target of Action

2-Amino-3-(1H-indol-4-YL)propanoic acid, also known as 3-(1H-indol-4-yl)alanine , is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple pathways

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Safety and Hazards

The safety information for “2-Amino-3-(1H-indol-4-YL)propanoic acid” indicates that it has hazard statements H302 and H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-3-(1H-indol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEIRMIVNPCUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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